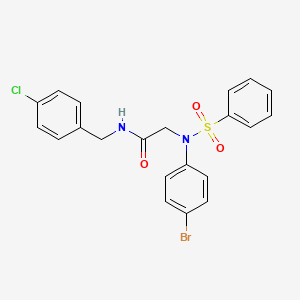
N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with various functional groups, including bromophenyl, chlorobenzyl, and phenylsulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with glycine, which is then protected and functionalized through a series of reactions. The introduction of the 4-bromophenyl group can be achieved through a nucleophilic substitution reaction, while the 4-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation. The phenylsulfonyl group is often added through a sulfonylation reaction using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl and chlorobenzyl groups can be reduced to their corresponding hydrocarbons.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN~3~) and thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Azide and thiol-substituted derivatives.
科学的研究の応用
N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N2-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl and chlorobenzyl groups may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy.
類似化合物との比較
Similar Compounds
- N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)alaninamide
- N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)valinamide
Uniqueness
N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinamide backbone allows for versatile modifications, making it a valuable compound for various applications.
特性
分子式 |
C21H18BrClN2O3S |
|---|---|
分子量 |
493.8 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H18BrClN2O3S/c22-17-8-12-19(13-9-17)25(29(27,28)20-4-2-1-3-5-20)15-21(26)24-14-16-6-10-18(23)11-7-16/h1-13H,14-15H2,(H,24,26) |
InChIキー |
XACLEXHUCFHFTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472284.png)
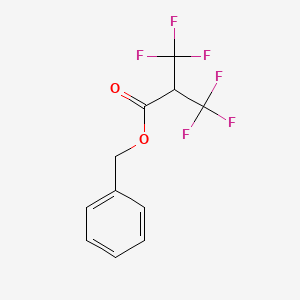
![ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B12472297.png)
![1-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12472307.png)
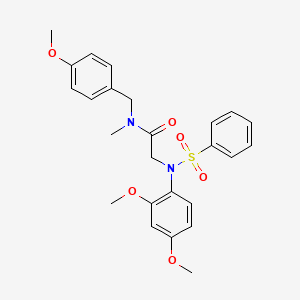
![3-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12472319.png)
![N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B12472325.png)
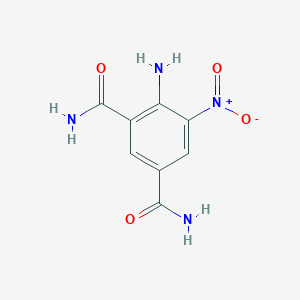
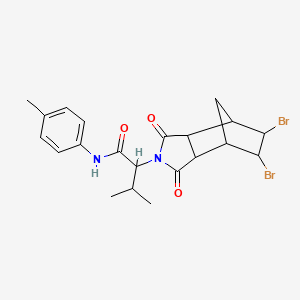

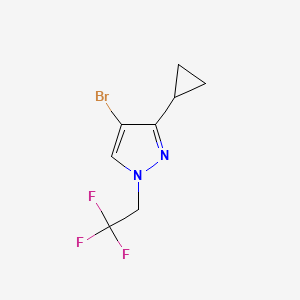
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12472353.png)
![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12472360.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472365.png)
